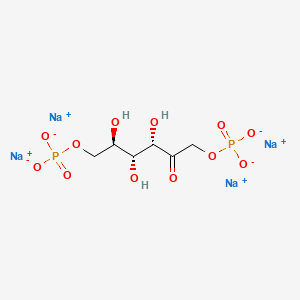

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Overview

Description

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound with the molecular formula C6H14O12P2Na4. It is a derivative of fructose, a simple sugar, and plays a significant role in various biochemical processes, particularly in glycolysis and gluconeogenesis. This compound is often used in scientific research due to its involvement in metabolic pathways and its potential therapeutic applications.

Mechanism of Action

Target of Action

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt, primarily targets enzymes such as pyruvate kinase and NAD±dependent L- (+)-lactate dehydrogenase . These enzymes play a crucial role in various metabolic processes, including glycolysis .

Mode of Action

The compound acts as an allosteric activator of its target enzymes . This means that this compound binds to a site on these enzymes separate from the active site, leading to a conformational change that enhances the enzymes’ activity . It also inhibits the enzyme acetate kinase .

Biochemical Pathways

This compound is involved in the glycolytic pathway . It is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It also modulates the activity of phosphofructokinase-1 (PFK-1), the rate-limiting step in glycolysis .

Result of Action

The action of this compound results in the efficient progression of glycolysis . By activating key enzymes and inhibiting others, it helps regulate the breakdown of glucose, thereby aiding in energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C . This suggests that moisture and temperature could affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is a key intermediate in the glycolytic pathway. It is formed by the phosphorylation of fructose-6-phosphate by the enzyme phosphofructokinase-1. This compound interacts with several enzymes and proteins, including aldolase, which cleaves it into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. These interactions are crucial for the continuation of glycolysis and subsequent energy production .

Cellular Effects

This compound influences various cellular processes. It plays a pivotal role in cellular metabolism by providing intermediates for the glycolytic pathway. This compound affects cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the production of adenosine triphosphate and phosphocreatine, which are vital for cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key enzymes in the glycolytic pathway. It binds to aldolase, facilitating the cleavage into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. This compound also modulates the activity of phosphofructokinase-1, the rate-limiting enzyme in glycolysis, thereby regulating the flow of glucose through the pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and must be stored under inert atmosphere at low temperatures to maintain stability. Over time, it may degrade, affecting its efficacy in biochemical assays. Long-term studies have shown that its impact on cellular function can vary, with potential changes in metabolic flux and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it can enhance cellular energy production and protect against ischemic damage. At high doses, it may exhibit toxic effects, including disruption of cellular metabolism and potential oxidative stress .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it is cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. It interacts with enzymes such as phosphofructokinase-1 and aldolase, playing a critical role in regulating metabolic flux and energy production .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where glycolysis occurs. The compound’s distribution is essential for maintaining efficient energy production and metabolic balance .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where glycolysis takes place. It may also be directed to specific subcellular compartments through targeting signals and post-translational modifications. This localization is crucial for its activity and function in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of fructose. The process begins with the reaction of fructose with phosphoric acid in the presence of a catalyst. The resulting product is then neutralized with sodium hydroxide to form the tetrasodium salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where fructose is phosphorylated using phosphoric acid. The reaction mixture is then subjected to purification processes such as crystallization and filtration to isolate the desired compound. The final product is dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield other sugar derivatives.

Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Products may include various oxidized sugar derivatives.

Reduction: Reduced forms of fructose derivatives.

Substitution: Substituted sugar phosphates with different functional groups.

Scientific Research Applications

Chemistry: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is used as a reagent in various chemical reactions and as a standard in analytical chemistry for the quantification of phosphate groups.

Biology: In biological research, this compound is crucial for studying metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for enzymes such as aldolase and pyruvate kinase.

Medicine: This compound has potential therapeutic applications, particularly in cardioprotection during ischemic events. It is also being studied for its neuroprotective effects in brain injury.

Industry: In the industrial sector, this compound is used in the production of various biochemical products and as an additive in certain food products for its potential health benefits.

Comparison with Similar Compounds

D-Glucose, 6-phosphate: Another phosphorylated sugar involved in glycolysis.

D-Fructose, 6-phosphate: A precursor in the synthesis of D-Fructose, 1,6-bis(dihydrogen phosphate).

D-Ribose, 5-phosphate: Involved in the pentose phosphate pathway.

Uniqueness: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its specific role in glycolysis and gluconeogenesis. Its ability to act as an allosteric activator of key enzymes sets it apart from other phosphorylated sugars. Additionally, its potential therapeutic applications in cardioprotection and neuroprotection highlight its significance in medical research.

Biological Activity

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt (commonly referred to as D-Fructose-1,6-bisphosphate trisodium salt) is a phosphorylated sugar that plays a critical role in cellular metabolism. It is a key intermediate in the glycolytic pathway, where it regulates various enzymatic activities and influences metabolic processes. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₁Na₄O₁₂P₂

- Molecular Weight : 406.06 g/mol

- CAS Number : 81028-91-3

Biochemical Role

D-Fructose-1,6-bisphosphate is produced from fructose-6-phosphate through the action of phosphofructokinase, utilizing ATP. It serves several important functions in cellular metabolism:

- Glycolysis : It acts as a substrate for aldolase, which cleaves it into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P), essential steps in glycolysis.

- Allosteric Regulation : The compound is an allosteric activator of pyruvate kinase (PK-M2), enhancing glycolytic flux in cancer cells and other tissues under metabolic stress .

Therapeutic Applications

D-Fructose-1,6-bisphosphate has been investigated for various therapeutic applications:

- Neuroprotection : Research indicates that it may reduce ischemia-reperfusion injury by preserving high-energy metabolites during anoxic conditions, thus restoring myocardial metabolism .

- Topical Applications : It has been used in formulations aimed at treating skin conditions such as urticaria and allergic rhinitis. Studies have shown significant symptom relief when applied topically or as nasal drops .

Case Studies and Research Findings

Several studies highlight the biological activity and potential therapeutic benefits of D-Fructose-1,6-bisphosphate:

- Ischemia-Reperfusion Injury :

- Skin Conditions :

- Ophthalmic Use :

Summary of Biological Activities

The following table summarizes the key biological activities and applications of D-Fructose-1,6-bisphosphate:

Properties

IUPAC Name |

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGIYXOFMNDCF-GNWSQLALSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Na4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488-69-7 (Parent) | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

428.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23784-19-2, 38099-82-0 | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.